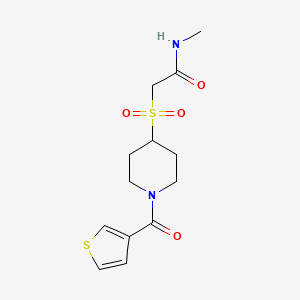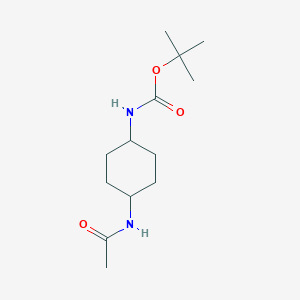
tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of tert-butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate consists of a cyclohexane ring with an acetamido group and a tert-butyl carbamate substituent. The presence of the tert-butyl group contributes to its unique reactivity pattern .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemisensors for Acid Vapors
A study by Sun et al. (2015) explored benzothiazole-modified carbazole derivatives that form organogels. One derivative with a tert-butyl moiety could gel select solvents, revealing the role of tert-butyl in gel formation. These gels emitted strong blue light and were used as fluorescent sensory materials to detect various acid vapors, showcasing the application of tert-butyl carbamates in creating efficient chemosensors (Sun et al., 2015).
Pharmacokinetic Properties and Efficacies
Westphal et al. (2015) discussed the incorporation of the tert-butyl group into bioactive compounds, highlighting its common usage and the accompanying property modulation, such as increased lipophilicity and decreased metabolic stability. This study provides insight into the physicochemical and pharmacokinetic properties of tert-butyl as a substituent in drug development (Westphal et al., 2015).
Enantioselective Synthesis
Campbell et al. (2009) reported an enantioselective synthesis involving a key iodolactamization step, producing a compound with tert-butoxycarbonylamino and hydroxymethyl groups. This study exemplifies the role of tert-butyl carbamates in the enantioselective synthesis of pharmaceutical intermediates (Campbell et al., 2009).
Biodegradable Polymers
Dewit and Gillies (2009) developed polymers that depolymerize via a cascade of reactions, involving tert-butylcarbamate groups. These polymers are potential materials for medical devices, drug delivery vehicles, and tissue engineering scaffolds, demonstrating the use of tert-butyl carbamates in creating biodegradable polymers with controlled degradation (Dewit & Gillies, 2009).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(4-acetamidocyclohexyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-9(16)14-10-5-7-11(8-6-10)15-12(17)18-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHOBRXKBHPNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101178017 | |
| Record name | 1,1-Dimethylethyl N-[trans-4-(acetylamino)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101178017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
251947-21-4 | |
| Record name | 1,1-Dimethylethyl N-[trans-4-(acetylamino)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101178017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

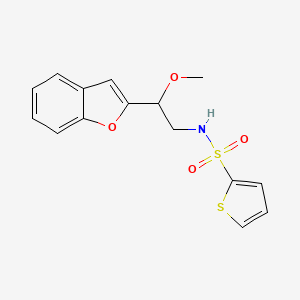

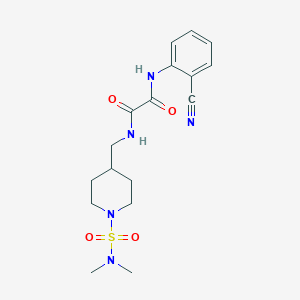
amine hydrochloride](/img/structure/B2567555.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2567557.png)
![7-Amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B2567558.png)
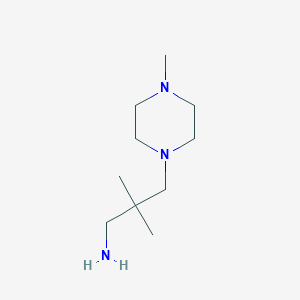
![N,N-Diethyl-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2567561.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567562.png)

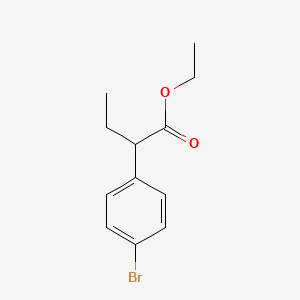
![2-Chloro-3-[4-(4-methoxybenzoyl)piperidine-1-carbonyl]pyridine](/img/structure/B2567571.png)
